molecular formula C10H14FNO B14764922 (R)-1-((4-Fluorobenzyl)oxy)propan-2-amine

(R)-1-((4-Fluorobenzyl)oxy)propan-2-amine

Katalognummer: B14764922
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: QVTQHVOOUFCOTP-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-((4-Fluorobenzyl)oxy)propan-2-amine is a chiral amine compound characterized by the presence of a fluorobenzyl group attached to a propan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((4-Fluorobenzyl)oxy)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-propan-2-amine and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-((4-Fluorobenzyl)oxy)propan-2-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-((4-Fluorobenzyl)oxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

®-1-((4-Fluorobenzyl)oxy)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-((4-Fluorobenzyl)oxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-((4-Chlorobenzyl)oxy)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-((4-Methylbenzyl)oxy)propan-2-amine: Contains a methyl group instead of fluorine.

    ®-1-((4-Bromobenzyl)oxy)propan-2-amine: Features a bromine atom in place of fluorine.

Uniqueness

®-1-((4-Fluorobenzyl)oxy)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and alter electronic properties, making this compound particularly interesting for research and development.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

(2R)-1-[(4-fluorophenyl)methoxy]propan-2-amine

InChI

InChI=1S/C10H14FNO/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1

InChI-Schlüssel

QVTQHVOOUFCOTP-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](COCC1=CC=C(C=C1)F)N

Kanonische SMILES

CC(COCC1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.